

Fluopsin C: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

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An In-depth Technical Guide on the Core Aspects of **Fluopsin C**, a Potent Antimicrobial Compound

This technical guide provides a comprehensive overview of **Fluopsin C**, a copper-containing secondary metabolite with significant antimicrobial properties. It is intended for researchers, scientists, and drug development professionals interested in the discovery, biosynthesis, and potential applications of this unique natural product. This document details the microorganisms known to produce **Fluopsin C**, the intricate biosynthetic pathway, detailed experimental protocols for its study, and a summary of its biological activity.

Fluopsin C Producing Microorganisms

Fluopsin C is a metalloantibiotic produced by a range of bacteria, primarily belonging to the genera *Pseudomonas* and *Streptomyces*.^{[1][2]} First identified in 1970 from *Pseudomonas* sp. MCRL 10107 as the "dark green antibiotic" YC 73, it has since been isolated from various environmental sources.^[2]

Table 1: Known **Fluopsin C** Producing Microorganisms

Genus	Species	Strain(s)	Source of Isolation	Reference(s)
Pseudomonas	aeruginosa	LV, PAO1	Old leaf lesions of orange (Citrus sinensis cv. Valencia) with citrus canker disease	[1][2]
fluorescens	SBW25 (heterologous host)	Not specified	[1]	
jinanesis	Not specified	Not specified		
reptilivora	Not specified	Not specified	[1]	
Streptomyces	sp.	Not specified	Not specified	[1][2]

The production of **Fluopsin C** by these microorganisms is notably influenced by the presence of copper ions in the culture medium, which acts as a trigger for its biosynthesis.[1] For instance, the *Pseudomonas aeruginosa* LV strain was isolated from a citrus orchard where copper chloride was used for disease control, suggesting an environmental pressure for the evolution of copper-tolerant, **Fluopsin C**-producing strains.[1]

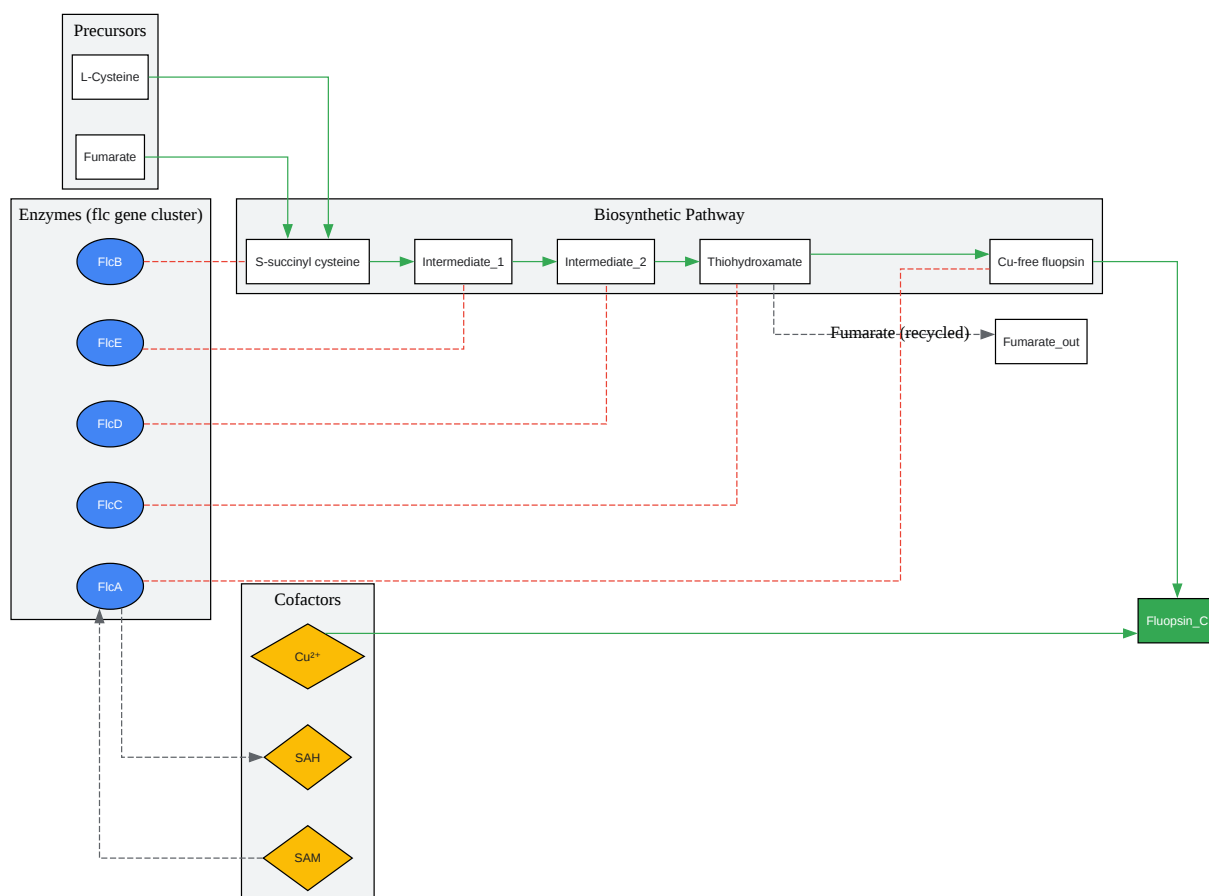
Biosynthesis of Fluopsin C

The biosynthetic pathway of **Fluopsin C** has been elucidated in *Pseudomonas aeruginosa*. It involves a five-enzyme pathway encoded by the *flc* gene cluster (PA3515–PA3519), which includes *flcA*, *flcB*, *flcC*, *flcD*, and *flcE*. [1] The biosynthesis is initiated from the amino acid L-cysteine and is responsive to elevated copper concentrations.[1]

The key steps in the biosynthesis are as follows:

- Conjugation: The lyase *FlcB* catalyzes the conjugation of L-cysteine with fumarate to form S-succinyl cysteine.[1]

- Oxidative Decarboxylation and N-hydroxylation: The heme oxygenase FlcE converts S-succinyl cysteine to an intermediate through oxidative decarboxylation and N-hydroxylation.
[1]
- Methylene Excision: Another heme oxygenase, FlcD, catalyzes the excision of a methylene group from the intermediate, forming a subsequent precursor and formate.[1]
- Cleavage and Recycling: The lyase FlcC cleaves the C-S bond of the precursor to form the thiohydroxamate ligand and fumarate, which is recycled for the initial step.[1]
- Methylation and Copper Chelation: Finally, the methyltransferase FlcA methylates the thiohydroxamate in the presence of S-adenosyl-L-methionine (SAM), generating the copper-free fluopsin ligand. This ligand then chelates a copper (II) ion to form the final **Fluopsin C** molecule.[1]



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Caption: Biosynthetic pathway of **Fluopsin C** in *Pseudomonas aeruginosa*.

Experimental Protocols

This section provides detailed methodologies for the isolation of producing microorganisms, cultivation for **Fluopsin C** production, extraction, purification, and quantification of the compound, as well as its biological activity assessment.

Isolation and Cultivation of *Pseudomonas aeruginosa*

Objective: To isolate and cultivate *Pseudomonas aeruginosa* from environmental samples for **Fluopsin C** production.

Materials:

- Environmental sample (e.g., soil, water, plant material)
- Sterile saline solution (0.85% NaCl)
- *Pseudomonas* Isolation Agar (PIA) or King's B medium
- Nutrient Broth
- Copper (II) chloride (CuCl_2) or Copper (II) sulfate (CuSO_4) solution
- Incubator
- Shaker

Protocol:

- Sample Preparation: Suspend 1 g of the environmental sample in 9 mL of sterile saline solution and vortex thoroughly.
- Serial Dilution: Perform a serial dilution of the suspension up to 10^{-6} .
- Plating: Spread 100 μL of each dilution onto *Pseudomonas* Isolation Agar plates.
- Incubation: Incubate the plates at 30-37°C for 24-48 hours.

- Colony Selection: Identify potential *Pseudomonas aeruginosa* colonies based on their characteristic morphology (e.g., flat, spreading colonies with a metallic sheen and often a grape-like odor) and pigmentation (pyocyanin production gives a blue-green color).
- Pure Culture: Streak selected colonies onto fresh PIA plates to obtain pure cultures.
- Cultivation for **Fluopsin C** Production:
 - Inoculate a single colony into 5 mL of Nutrient Broth and incubate overnight at 37°C with shaking.
 - Transfer the overnight culture to a larger volume of Nutrient Broth or M9 minimal medium supplemented with 5 mg/L of CuCl₂ or 250 µM CuSO₄.[\[2\]](#)
 - Incubate for up to 10 days at 37°C with shaking (200 rpm).[\[2\]](#)

Extraction and Purification of Fluopsin C

Objective: To extract and purify **Fluopsin C** from the culture supernatant of *Pseudomonas aeruginosa*.

Materials:

- *P. aeruginosa* culture supernatant
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Silica gel 60 (0.040-0.063 mm)
- Flash chromatography system
- Solvents for chromatography (e.g., petroleum ether, dichloromethane, ethyl acetate)

Protocol:

- Centrifugation: Centrifuge the bacterial culture at 9,000 rpm for 20 minutes at 4°C to pellet the cells.^[2]
- Supernatant Collection: Carefully collect the supernatant.
- Liquid-Liquid Extraction:
 - Mix the supernatant with an equal volume of dichloromethane in a separatory funnel.
 - Shake vigorously and allow the layers to separate.
 - Collect the organic (lower) layer containing **Fluopsin C**.
 - Repeat the extraction process two more times to maximize yield.
- Drying and Concentration:
 - Pool the organic extracts and dry over anhydrous sodium sulfate.
 - Filter to remove the drying agent.
 - Concentrate the extract under reduced pressure using a rotary evaporator.
- Flash Chromatography:
 - Dissolve the crude extract in a minimal amount of dichloromethane.
 - Load the sample onto a silica gel column pre-equilibrated with the starting mobile phase (e.g., petroleum ether).
 - Elute the column with a gradient of increasing polarity, for example, a mixture of petroleum ether, dichloromethane, and ethyl acetate.^[2]
 - Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing **Fluopsin C** (typically a dark green compound).
 - Pool the pure fractions and evaporate the solvent to obtain crystalline **Fluopsin C**.

Quantification of Fluopsin C by HPLC

Objective: To quantify the concentration of purified **Fluopsin C** using High-Performance Liquid Chromatography (HPLC).

Materials:

- Purified **Fluopsin C** standard
- HPLC-grade acetonitrile and water
- Formic acid or trifluoroacetic acid (TFA)
- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m)

Protocol:

- Standard Preparation: Prepare a stock solution of **Fluopsin C** standard of known concentration in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of dilutions to create a calibration curve.
- Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water, both containing 0.1% formic acid.
- HPLC Conditions (Example):
 - Column: C18 reversed-phase (4.6 x 250 mm, 5 μ m)
 - Mobile Phase A: Water + 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid
 - Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L

- Detection Wavelength: Monitor at the absorbance maximum of **Fluopsin C** (e.g., around 270 nm and in the visible range).
- Analysis:
 - Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
 - Inject the unknown sample.
 - Determine the concentration of **Fluopsin C** in the sample by interpolating its peak area on the calibration curve.

Antimicrobial Susceptibility Testing (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **Fluopsin C** against various microorganisms.

Materials:

- Purified **Fluopsin C**
- Test microorganisms
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- 96-well microtiter plates
- Spectrophotometer or plate reader

Protocol:

- Inoculum Preparation: Grow the test microorganism to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5×10^5 CFU/mL in the test wells.
- Serial Dilution of **Fluopsin C**: Prepare a two-fold serial dilution of **Fluopsin C** in the appropriate broth in a 96-well plate.

- Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
- Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most clinical isolates) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **Fluopsin C** that completely inhibits visible growth of the microorganism.

Biological Activity and Mechanism of Action

Fluopsin C exhibits broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as some fungi.[1] Its mechanism of action is believed to involve the disruption of the cytoplasmic membrane, leading to cell lysis.

Table 2: Antimicrobial Activity of **Fluopsin C** (MIC values)

Microorganism	Strain	MIC (µg/mL)	Reference(s)
Acinetobacter baumannii	Multidrug-resistant	3.5 - 20.8	
Staphylococcus aureus	Methicillin-resistant (MRSA)	0.5	[3]
Klebsiella pneumoniae	Carbapenem-resistant	2.0	[3]
Enterococcus faecium	Vancomycin-resistant (VRE)	1.0	[3]
Xanthomonas citri	0.25	[3]	
Candida albicans	Not specified	[1]	

The producing organism, *P. aeruginosa*, possesses a self-resistance mechanism involving an efflux pump, MexPQ-OpmE, which is encoded by genes located near the flc cluster. This pump likely expels **Fluopsin C** from the cell, preventing autotoxicity.

Heterologous Expression of the flc Gene Cluster

The heterologous expression of the **Fluopsin C** biosynthetic gene cluster has been successfully achieved in *Pseudomonas fluorescens* SBW25, a non-producing host.[1] This demonstrates that the flc cluster is sufficient for **Fluopsin C** production and opens avenues for synthetic biology approaches to improve yields and generate novel analogs.

Protocol for Heterologous Expression

Objective: To heterologously express the flc gene cluster in a suitable host.

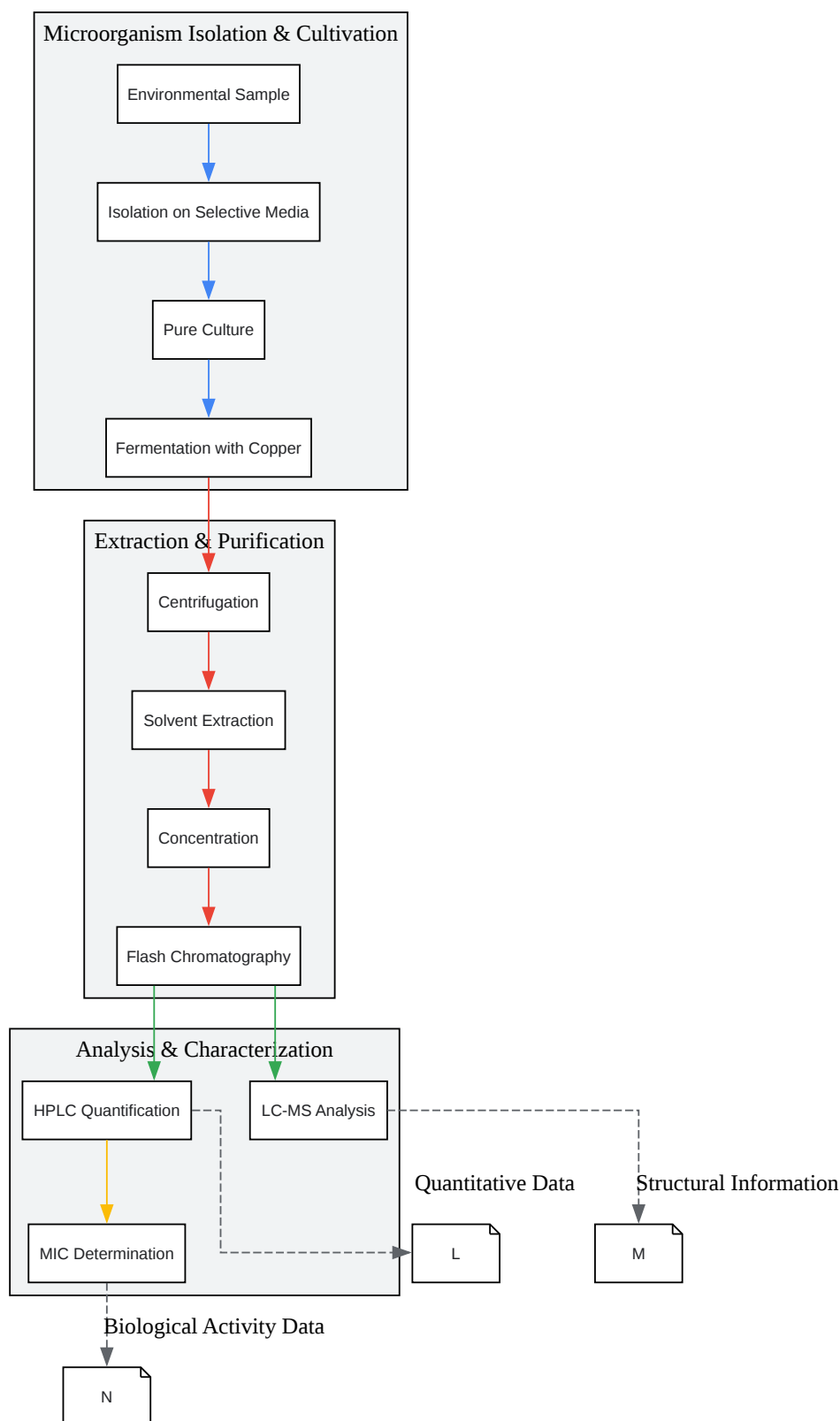
Materials:

- *P. aeruginosa* genomic DNA
- High-fidelity DNA polymerase
- Expression vector (e.g., a broad-host-range plasmid with an inducible promoter like lacUV5)
- Restriction enzymes and DNA ligase (or a seamless cloning kit)
- Competent cells of a suitable heterologous host (e.g., *P. fluorescens* or *E. coli*)
- Growth media and selective antibiotics
- Inducer (e.g., IPTG)
- CuSO₄

Protocol:

- **Gene Cluster Amplification:** Amplify the entire flc gene cluster (PA3515-PA3519) from *P. aeruginosa* genomic DNA using PCR with high-fidelity polymerase. Design primers with appropriate restriction sites or overhangs for cloning.
- **Vector Preparation:** Digest the expression vector with the corresponding restriction enzymes.
- **Ligation/Cloning:** Ligate the amplified flc cluster into the prepared vector.

- Transformation: Transform the resulting plasmid into the competent heterologous host cells.
- Selection: Plate the transformed cells on selective agar plates containing the appropriate antibiotic.
- Expression and Production:
 - Inoculate a positive transformant into a suitable liquid medium with the selective antibiotic.
 - Grow the culture to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8).
 - Induce gene expression by adding the inducer (e.g., IPTG).
 - Supplement the culture with CuSO₄ to provide the necessary copper for **Fluopsin C** biosynthesis.
 - Incubate for a further period (e.g., 24-48 hours) to allow for **Fluopsin C** production.
- Analysis: Extract and analyze the culture supernatant for the presence of **Fluopsin C** using HPLC or LC-MS.



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Caption: General experimental workflow for **Fluopsin C** research.

Conclusion

Fluopsin C represents a promising antimicrobial agent with a unique structure and potent activity against a broad range of pathogens. The elucidation of its biosynthetic pathway and the development of methods for its heterologous expression provide a solid foundation for further research and development. This technical guide offers a comprehensive resource for scientists aiming to explore the potential of **Fluopsin C** in the ongoing search for novel anti-infective therapies. The detailed protocols and compiled data herein are intended to facilitate and accelerate future investigations in this exciting field.

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